5-Amino-3-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole
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Overview
Description
5-Amino-3-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with an amino group, a chloro group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-nitroaniline with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
5-Amino-3-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agrochemicals: It is studied for its potential use as a herbicide or pesticide.
Materials Science: It is explored for its use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-3-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole depends on its application:
Antimicrobial Activity: It may inhibit the growth of microorganisms by interfering with their metabolic pathways.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.
Herbicidal Activity: It may inhibit specific enzymes in plants, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(4-nitrophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(4-bromophenyl)-1H-1,2,4-triazole
Uniqueness
5-Amino-3-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole is unique due to the presence of both chloro and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a multifunctional compound in various applications.
Properties
Molecular Formula |
C8H6ClN5O2 |
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Molecular Weight |
239.62 g/mol |
IUPAC Name |
5-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H6ClN5O2/c9-4-1-2-5(6(3-4)14(15)16)7-11-8(10)13-12-7/h1-3H,(H3,10,11,12,13) |
InChI Key |
KXLRFCLZOVNTOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=NC(=NN2)N |
Origin of Product |
United States |
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